Helicianeoide B
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Overview
Description
Helicianeoide B is a natural product derived from the roots of Helicia erratica Hook. f. It is a flavonoid compound with the molecular formula C32H38O20 and a molecular weight of 742.63 g/mol . This compound is primarily used in scientific research related to life sciences.
Preparation Methods
Industrial Production Methods: Industrial production of Helicianeoide B is typically achieved through extraction and purification from natural sources. The process involves several steps, including solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Helicianeoide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple hydroxyl groups, making it susceptible to oxidation and reduction reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Helicianeoide B has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Researchers study its effects on various biological systems, including its antioxidant properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage in cells .
Comparison with Similar Compounds
Helicianeoide B is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Naringenin: A flavonoid with potential cardiovascular benefits.
This compound stands out due to its specific molecular structure, which contributes to its unique bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIGVGNDPHVIN-LOPYEWRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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